3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Heterocyclic Chemistry Research
The imidazo[1,2-a]pyridine core is a subject of intense research in heterocyclic chemistry due to its unique structural and electronic properties. The presence of both electron-rich and electron-deficient regions within the molecule allows for a variety of chemical transformations, making it an ideal template for the construction of complex molecular architectures. rsc.org The scaffold's planarity and aromaticity contribute to its ability to interact with biological targets, a key feature exploited in medicinal chemistry. researchgate.net Researchers have developed numerous synthetic methodologies to access this privileged scaffold, including condensation reactions, multicomponent reactions, and transition metal-catalyzed cross-couplings. researchgate.net These synthetic advancements have enabled the creation of extensive libraries of imidazo[1,2-a]pyridine derivatives for further investigation.
Overview of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery and Development Research
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgnih.gov This has led to the development of a number of successful drugs containing this core. nih.gov The therapeutic applications of imidazo[1,2-a]pyridine derivatives are broad and include hypnotic agents, anti-ulcer drugs, and anxiolytics. nih.govresearchgate.net The versatility of the scaffold allows for fine-tuning of its pharmacological properties through the introduction of various substituents at different positions of the ring system. nih.gov
Marketed drugs containing the imidazo[1,2-a]pyridine scaffold include:
Zolpidem: A widely prescribed hypnotic for the treatment of insomnia. researchgate.netnih.gov
Alpidem: An anxiolytic agent. nih.govnih.gov
Zolimidine: An anti-ulcer agent. nih.govresearchgate.net
Saripidem: An anxiolytic agent. researchgate.net
Necopidem: A sedative and anxiolytic. nih.gov
The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives underscores their importance in medicinal chemistry. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The ongoing research in this area continues to uncover new potential therapeutic applications for this versatile scaffold. rsc.orgrsc.org
Historical Context and Evolution of Research on Imidazo[1,2-a]pyridine Systems
The study of imidazo[1,2-a]pyridines dates back to the early 20th century, with initial investigations focusing on their fundamental synthesis and reactivity. The development of new synthetic methods over the decades has significantly accelerated research in this area. researchgate.net A major breakthrough in the application of imidazo[1,2-a]pyridines came with the discovery of their biological activities, which spurred a wave of research in medicinal chemistry. acs.org The elucidation of the structure-activity relationships of various derivatives has been a key focus, guiding the design of new compounds with improved efficacy and selectivity. nih.gov Modern research on imidazo[1,2-a]pyridine systems leverages advanced techniques such as computational modeling and high-throughput screening to accelerate the discovery of new lead compounds. mdpi.com The continuous evolution of synthetic methodologies and a deeper understanding of their biological mechanisms of action ensure that the imidazo[1,2-a]pyridine scaffold will remain a fertile ground for chemical and medicinal research for the foreseeable future.
While extensive research has been conducted on the broader imidazo[1,2-a]pyridine scaffold, publicly available information specifically detailing the synthesis, reactions, and applications of 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine is limited. The following table provides the basic chemical properties of this specific compound.
| Property | Value |
| Molecular Formula | C₇H₃BrCl₂N₂ |
| Molecular Weight | 281.92 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(N2C=C(C=N2)Br)C=C1Cl)Cl |
| InChI Key | YWGYCMZJWJBFQP-UHFFFAOYSA-N |
Data sourced from PubChem CID: 24213822 nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6,8-dichloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLKTLUNUJRVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265298 | |
| Record name | 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-48-1 | |
| Record name | 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR would be essential for confirming the regiochemistry of the substituents on the imidazo[1,2-a]pyridine (B132010) core.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the three aromatic protons on the bicyclic system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms within the ring system. The coupling constants (J) between adjacent protons would be crucial for establishing their relative positions. For instance, a doublet for the proton at position 5 and a doublet for the proton at position 7, with a small meta-coupling constant, would confirm their spatial relationship. The proton at position 2 would likely appear as a singlet.
A ¹³C NMR spectrum would complement the proton data by showing distinct resonances for each of the seven carbon atoms in the imidazo[1,2-a]pyridine skeleton. The carbons directly attached to the electronegative halogen and nitrogen atoms would be expected to appear at a lower field (higher ppm values). Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 7.5 - 8.0 | Singlet (s) | N/A |
| H-5 | 7.8 - 8.2 | Doublet (d) | ~9.0 (ortho) |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar heterocyclic systems. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to determine its precise molecular formula, C₇H₃BrCl₂N₂. nih.gov
The analysis would yield a high-resolution mass-to-charge ratio (m/z) of the molecular ion. This experimentally determined value would be compared to the calculated exact mass of the proposed formula. The presence of bromine and chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum, which would serve as a definitive confirmation of their presence in the molecule. The relative abundances of the isotopic peaks would correspond to the natural isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
Table 2: Isotopic Mass Data for this compound
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
|---|---|---|
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹H | 1.007825 | 99.985 |
| ²H | 2.014102 | 0.015 |
| ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 |
| ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 |
| ⁷⁹Br | 78.918337 | 50.69 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
The resulting crystal structure would definitively confirm the planar nature of the imidazo[1,2-a]pyridine ring system and the exact positions of the bromo and chloro substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-π stacking. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.
Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis) in Structural Research
Infrared (IR) Spectroscopy would provide valuable information about the functional groups and bonding within this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the C-H stretching of the aromatic protons, C=C and C=N stretching vibrations within the heterocyclic rings, and C-Cl and C-Br stretching vibrations. The fingerprint region of the spectrum would be unique to this specific compound and could be used for its identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy would reveal information about the electronic transitions within the molecule. The conjugated π-system of the imidazo[1,2-a]pyridine core would give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands (λmax) would be influenced by the presence of the halogen substituents.
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₇H₃BrCl₂N₂), the experimentally determined percentages of C, H, and N would be compared with the calculated theoretical values. A close correlation between the experimental and calculated values would provide strong evidence for the compound's stoichiometric purity.
Table 3: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 30.25 |
| Hydrogen | H | 1.008 | 1.09 |
| Bromine | Br | 79.904 | 28.74 |
| Chlorine | Cl | 35.453 | 25.51 |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives in Non Clinical Settings
Impact of Halogen Substituents on Biological Activity Profiles
The introduction of halogen atoms into the imidazo[1,2-a]pyridine (B132010) scaffold has been shown to significantly impact the biological activity of these compounds. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets.
In the context of antitubercular activity, halogenation has been a key strategy in the development of potent imidazo[1,2-a]pyridine-based agents. For example, studies on a series of imidazo[1,2-a]pyridine amides, which led to the clinical candidate Q203, demonstrated the importance of substituents on the core for activity against Mycobacterium tuberculosis. nih.gov While specific data on 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine is not extensively detailed, research on related analogues highlights the favorable effects of halogens. For instance, the presence of a chlorine atom at the 6-position has been shown to be well-tolerated and can contribute to potent antimycobacterial activity. nih.gov
In the realm of anticancer research, halogenated imidazo[1,2-a]pyridines have been investigated as inhibitors of various kinases and other cancer-related targets. rsc.org The electronic-withdrawing nature of halogens can alter the electron density of the heterocyclic ring system, potentially enhancing interactions with target proteins. The substitution pattern of halogens is critical, as different isomers can exhibit vastly different biological activities.
Positional Effects of Bromine and Chlorine on Receptor Binding and Enzyme Inhibition
The specific placement of bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring is a critical determinant of a compound's affinity for biological targets and its inhibitory potency against enzymes.
Receptor Binding: For imidazo[1,2-a]pyridine-based ligands targeting specific receptors, such as the GABAA receptor or β-amyloid plaques, the position of halogen substituents is crucial for achieving high binding affinity and selectivity. wustl.eduillinois.edu For instance, in a series of ligands designed for detecting β-amyloid plaques, a bromo derivative demonstrated high binding affinity. wustl.edu While direct binding data for this compound is limited, the presence of halogens at positions 6 and 8 on the pyridine (B92270) ring and at position 3 on the imidazole (B134444) ring suggests a potential for specific interactions within a receptor's binding pocket. The chlorine at position 8, in particular, can influence the conformation of the molecule and its interactions with adjacent amino acid residues.
The following table summarizes the general influence of halogen position on the biological activity of imidazo[1,2-a]pyridine derivatives based on findings from various studies.
| Position | Halogen | General Impact on Biological Activity |
| 3 | Bromine/Chlorine | Often enhances potency; can be a key interaction point with target enzymes. nih.govrsc.org |
| 6 | Chlorine | Generally well-tolerated and can contribute to improved antimycobacterial activity. nih.gov |
| 8 | Chlorine | Can influence molecular conformation and receptor binding affinity. |
Strategic Substituent Variations and Their Influence on Potency and Selectivity
Lead optimization of imidazo[1,2-a]pyridine derivatives often involves systematic variations of substituents to enhance potency and selectivity. In the development of antitubercular agents, for instance, the optimization of the amide side chain in conjunction with modifications to the imidazo[1,2-a]pyridine core was crucial for improving both in vitro and in vivo efficacy. nih.govresearchgate.net
For a compound like this compound, further strategic variations could involve:
Modification of the 3-position: While bromine is present, exploring other small halogens or bioisosteric groups could fine-tune electronic properties and target interactions.
Substitution at other positions: Introducing small alkyl or alkoxy groups at remaining open positions on the pyridine ring could modulate lipophilicity and metabolic stability.
Introduction of a side chain: Attaching various functional groups or larger moieties at different positions, often guided by molecular modeling, can lead to significant improvements in potency and selectivity for a specific target.
The following table illustrates hypothetical strategic variations based on the this compound scaffold and their potential impact on pharmacological properties.
| Modification | Potential Impact |
| Replace 3-Bromo with 3-Fluoro | May alter binding interactions and metabolic stability. |
| Add a 2-methyl group | Could enhance potency against certain targets. |
| Introduce a carboxamide group at C-8 | May improve antimycobacterial activity, based on SAR of related series. nih.gov |
Scaffold Hopping and Lead Optimization Strategies Based on Imidazo[1,2-a]pyridine Frameworks
The imidazo[1,2-a]pyridine framework has served as a valuable starting point for scaffold hopping and lead optimization strategies in drug discovery. nih.govresearchgate.net Scaffold hopping involves replacing the core structure with a bioisosteric equivalent to identify novel chemical series with improved properties.
For instance, in the quest for new antitubercular agents, the imidazo[1,2-a]pyridine scaffold of Q203 has inspired the exploration of other fused bicyclic systems, such as pyrazolo[1,5-a]pyridines, as potential inhibitors of the same target. rsc.org This approach can lead to the discovery of compounds with different intellectual property landscapes and potentially better drug-like properties.
Lead optimization based on the imidazo[1,2-a]pyridine framework has been successfully employed to develop clinical candidates. nih.gov This iterative process involves:
Identification of a hit compound: Often through high-throughput screening.
Establishment of a structure-activity relationship (SAR): Through the synthesis and biological evaluation of a library of analogues.
Optimization of pharmacokinetic properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
The halogenated nature of this compound makes it a suitable candidate for further lead optimization. The bromine at the 3-position, for example, can serve as a handle for cross-coupling reactions to introduce further diversity and explore new chemical space.
Mechanistic Investigations of Biological Activities Associated with Imidazo 1,2 a Pyridine Derivatives
Characterization of Molecular Targets and Binding Modes
Identifying the precise molecular targets is a foundational step in understanding a compound's mechanism of action. For imidazo[1,2-a]pyridine (B132010) derivatives, studies have often pointed towards kinases as a potential target class. Techniques such as affinity chromatography, proteomics, and in silico molecular docking are commonly employed to identify these targets and elucidate the binding interactions. These studies would typically reveal specific amino acid residues involved in the binding and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).
Enzyme Inhibition Kinetics and Mechanism of Action Elucidation
Once a target enzyme is identified, detailed kinetic studies are performed to characterize the nature of the inhibition. These investigations determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Such studies involve measuring enzyme activity at various substrate and inhibitor concentrations to determine key kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For example, a related compound, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, has been identified as an inhibitor of protein kinase PIM-1, as well as PKC and JAK2. usbio.net
Receptor Agonism/Antagonism Profiling
Beyond enzymatic inhibition, imidazo[1,2-a]pyridine derivatives could potentially interact with cellular receptors, acting as either agonists (activators) or antagonists (blockers). Comprehensive screening against a panel of known receptors is necessary to determine such activities. Radioligand binding assays and functional cellular assays are standard methods to profile a compound's receptor interaction profile.
Cellular Pathway Modulation Studies
The biological effect of a compound is ultimately determined by its influence on cellular signaling pathways. For the broader class of imidazo[1,2-a]pyridines, modulation of pathways such as the PI3K/Akt/mTOR pathway has been reported. nih.govmdpi.com Investigating the phosphorylation status of key proteins within such pathways, following treatment with the compound, can reveal its downstream cellular effects. Techniques like Western blotting and phospho-protein arrays are crucial in these studies.
Genetic and Proteomic Approaches to Target Deconvolution
Modern approaches to unraveling a compound's mechanism of action include genetic and proteomic techniques. Genetic methods might involve screening for resistant mutants to identify the protein target. Chemical proteomics, on the other hand, utilizes chemical probes derived from the compound of interest to isolate its binding partners from cell lysates, which are then identified by mass spectrometry. These unbiased approaches can uncover novel targets and provide a broader understanding of the compound's cellular interactions.
While the specific mechanistic details for 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine remain to be fully elucidated, the established methodologies for characterizing related compounds provide a clear roadmap for future research into its biological activities.
Specific Research Applications of Imidazo 1,2 a Pyridine Derivatives
Antimicrobial Research
Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their efficacy against a variety of bacterial pathogens. For instance, a series of novel imidazo[1,2-a]pyridine chalcone derivatives were synthesized and tested for their antimicrobial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes derpharmachemica.com. In general, the related imidazo[1,2-a]pyrimidine chalcones showed excellent to good activity against the tested bacterial strains when compared to the imidazo[1,2-a]pyridine chalcone derivatives derpharmachemica.com.
Another study focused on new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives that incorporate pyridine (B92270), thiazole, and pyrazole ring systems. The results indicated that the imidazopyridinyl-thiazole hybrids, in particular, exhibited remarkable antibacterial activities tandfonline.com. Similarly, a series of 2-[(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl]-(1"-propene-3"-aryl-3"-yl)- pyrimidine- 2"',4"',6"'-(3"'H, 5"'H)-triones were synthesized and evaluated for their antimicrobial activities against Gram-positive bacteria such as Bacillus megaterium, Bacillus subtilis, Staphylococcus aureus, and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli, Enterobacter aerogenes, Salmonella typhimurium, and Pseudomonas vulgaris .
Furthermore, seventeen hydrazone derivatives with an imidazo[1,2-a]pyridine support were synthesized and tested for their antibacterial activity against an E. coli strain. Among them, twelve derivatives showed potency with inhibition diameters ranging from 8 mm to 11 mm juit.ac.in.
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Hydrazone Derivatives against E. coli
| Compound | Inhibition Diameter (mm) |
| 5a | 11 |
| 5b | 9 |
| 5c | 10 |
| 5d | 9 |
| 5e | 10 |
| 5f | 9 |
| 5g | 10 |
| 5h | 8 |
| 5i | 8 |
| 5j | 8 |
| 5k | 9 |
| 5l | 8 |
Data extracted from a study on hydrazone derivatives of imidazo[1,2-a]pyridine juit.ac.in.
Antifungal Research, Including Against Candida albicans
The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been a subject of investigation. A study on new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives showed that some of the synthesized compounds exhibited good antimicrobial activity against various microbes, including the fungus Candida albicans nih.gov. Specifically, compound 4(f) was the most active against C. albicans with 87.8% inhibition nih.gov.
Antituberculosis Research, Including Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents. Some of these compounds have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For example, 3'-bromo-3'-deoxy-arabinofuranosylthymine, a pyrimidine nucleoside, was found to be a potent inhibitor of M. tuberculosis, including drug-resistant strains nih.gov. While not a direct imidazo[1,2-a]pyridine, this highlights the potential of halogenated compounds in this field. The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides are a synthetically accessible class of anti-TB agents with excellent selective potency against multi- and extensive drug-resistant TB bldpharm.com.
Anti-parasitic Research
Research has also extended to the anti-parasitic activities of imidazo[1,2-a]pyridine derivatives. One study investigated a number of these derivatives for their activity against Trichomonas vaginalis. A good correlation was found between the anti-parasitic activity and the partition coefficient (log P) of the tested compounds msesupplies.com.
Anti-inflammatory and Immunomodulatory Research
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been explored, with some compounds showing potent effects. A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, was synthesized and found to reduce inflammatory cytokines in breast and ovarian cancer cell lines biointerfaceresearch.comnih.gov. Its anti-inflammatory activity is exerted by suppressing the NF-κB and STAT3 signaling pathways nih.gov. Co-administration of MIA with curcumin enhanced its inhibitory effects biointerfaceresearch.com.
Another study focused on 6-aryliden-2-methyl-2,3- dihydroimidazo[2,1-b]thiazol-5(6H)-ones, which are structurally related to the imidazo[1,2-a]pyridine core. The results showed that these derivatives possess moderate anti-inflammatory activity. (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] derpharmachemica.comtandfonline.comthiazol-5(6Н)-one, in particular, demonstrated a high anti-inflammatory effect against carrageenan-induced paw edema in rats, with an inflammation suppression index of 40.3% researchgate.net.
Table 2: Anti-inflammatory Activity of (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] derpharmachemica.comtandfonline.comthiazol-5(6Н)-one
| Compound | Inflammation Suppression Index (%) |
| (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b] derpharmachemica.comtandfonline.comthiazol-5(6Н)-one | 40.3 |
Data from a study on carrageenan-induced paw edema in rats researchgate.net.
Anticancer Research
Imidazo[1,2-a]pyridine derivatives have gained considerable interest as potential anticancer therapeutics due to their potent inhibitory functions against cancer cells . A study investigated the anticancer activities of three novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line in vitro. IP-5 and IP-6 showed strong cytotoxic impacts with IC50 values of 45µM and 47.7µM, respectively, while IP-7 had a less cytotoxic effect with an IC50 of 79.6µM . Western blot analysis revealed that compound IP-5 caused cell cycle arrest and induced an extrinsic apoptosis pathway .
Another related compound, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, has been shown to inhibit cancer cell growth in vitro and in vivo and is an effective inhibitor of the protein kinase PIM-1 in leukemias and lymphomas.
Table 3: Cytotoxic Effects of Novel Imidazo[1,2-a]Pyridine Compounds on HCC1937 Breast Cancer Cells
| Compound | IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
Data from in vitro studies on the HCC1937 breast cancer cell line .
Antiviral Research (e.g., Hepatitis C Virus)
Derivatives of imidazo[1,2-a]pyridine have been identified as a promising class of antiviral agents, particularly in the context of the Hepatitis C Virus (HCV). Research has demonstrated that these compounds can act as potent inhibitors of HCV replication. A notable mechanism of action for one series of imidazo[1,2-a]pyridines is the direct binding to the HCV non-structural protein 4B (NS4B). nih.govrsc.org This interaction is significant as NS4B is essential for the formation of the viral replication complex.
The in vitro efficacy of these compounds has been demonstrated against both genotype 1a and 1b replicons of HCV, with some derivatives exhibiting a half-maximal effective concentration (EC50) of less than 10 nM. nih.gov Furthermore, direct binding assays with purified NS4B protein have shown half-maximal inhibitory concentrations (IC50) below 20 nM for certain analogs. nih.gov Resistance studies have further mapped the activity of these compounds to the NS4B protein, with key mutations such as H94N/R, F98L, and V105L/M in genotype 1b conferring resistance. nih.gov
Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives against Hepatitis C Virus (HCV)
| Compound Type | Target | Activity Metric | Value | Genotype |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Series | HCV Replication | EC50 | < 10 nM | 1a and 1b |
| Imidazo[1,2-a]pyridine Series | Purified NS4B Protein | IC50 | < 20 nM | N/A |
| Imidazo[1,2-a]pyridines 1a-b | HCV Replication | EC50 | < 55 nM | 1a and 1b |
Data sourced from scientific research on imidazo[1,2-a]pyridines as HCV inhibitors. nih.gov
Enzyme Inhibitor Research (e.g., IDO1, TDO, Kinases, ATPases)
The structural versatility of the imidazo[1,2-a]pyridine scaffold has made it a valuable template for the design of various enzyme inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Research: While specific research on imidazo[1,2-a]pyridine derivatives as TDO inhibitors is not extensively documented in publicly available literature, the related enzyme IDO1 has been a target of interest. IDO1 is a key enzyme in the kynurenine pathway, and its inhibition is a promising strategy in cancer immunotherapy. The development of small-molecule inhibitors for IDO1 has been an active area of research, and heterocyclic scaffolds are often explored for this purpose.
Kinase Inhibitor Research: Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
PI3K/Akt/mTOR Pathway: Several studies have reported the potential of imidazo[1,2-a]pyridines to inhibit kinases in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. researchgate.netnih.gov For instance, one derivative, 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel PI3Kα inhibitor with a half-maximal inhibitory concentration (IC50) of 0.67 µM. nih.gov Further optimization of this scaffold led to derivatives with even greater potency. researchgate.net Another compound was found to inhibit PI3Kα with an IC50 of 2 nM. researchgate.net
Other Kinases: Research has also focused on the development of imidazo[1,2-a]pyridine-based inhibitors for other kinases. A novel series of these compounds showed inhibitory activity against the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.gov Additionally, derivatives have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), including its mutants that confer resistance to other inhibitors. nih.gov
Table 2: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Target Kinase | IC50 Value |
|---|---|---|
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3Kα | 0.67 µM |
| Imidazo[1,2-a]pyridine with 1,2,4-oxadiazole substituent | PI3Kα | 2 nM |
| Thiazole substituted imidazo[1,2-a]pyridine | p110α | 0.0028 µM |
Data compiled from various studies on kinase inhibition by imidazo[1,2-a]pyridine derivatives. researchgate.netnih.govrsc.org
ATPase Inhibitor Research: Imidazo[1,2-a]pyridine derivatives have been identified as potent and reversible inhibitors of the gastric H+/K+-ATPase (proton pump). nih.govnih.gov This enzyme is responsible for the final step in acid secretion in the stomach. The inhibitory mechanism is believed to involve the protonated form of the imidazo[1,2-a]pyridine derivative binding to the luminal side of the H+/K+-ATPase. nih.gov One of the pioneering compounds in this class, SCH 28080, demonstrated competitive inhibition with respect to K+. nih.gov This activity as H+/K+-ATPase inhibitors directly contributes to the anti-ulcer properties of these compounds.
Research into Other Therapeutic Modalities (e.g., Anxiolytic, Analgesic, Anti-ulcer)
Beyond their antiviral and enzyme-inhibiting properties, imidazo[1,2-a]pyridine derivatives have been explored for a range of other therapeutic applications.
Anxiolytic Research: The imidazo[1,2-a]pyridine scaffold is famously present in zolpidem and alpidem, which have been used as sedative-hypnotics and anxiolytics, respectively. researchgate.net Research has continued to explore new derivatives for their potential anxiolytic effects. Studies have involved synthesizing novel 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives and evaluating their anxiolytic activity in behavioral models. nih.govwaocp.org
Analgesic Research: The potential for imidazo[1,2-a]pyridine derivatives to act as analgesics has also been investigated. researchgate.net A recent study on 1H-Imidazo[4,5-b]pyridine derivatives, a related scaffold, identified a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins. This compound, DDO-8926, was shown to significantly alleviate mechanical hypersensitivity in a mouse model of neuropathic pain by reducing neuroinflammation and excitability. nih.gov
Anti-ulcer Research: As mentioned in the ATPase inhibitor section, a significant area of research for imidazo[1,2-a]pyridine derivatives has been their application as anti-ulcer agents. nih.gov Their mechanism of action is distinct from H2 receptor antagonists and prostaglandin analogs. Instead, they exhibit both gastric antisecretory and cytoprotective properties, with the antisecretory activity linked to the inhibition of the H+/K+-ATPase enzyme. nih.gov The compound SCH 28080, chemically known as 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, was a key molecule in this class that underwent clinical evaluation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of halogenated precursors. For example, iodine-catalyzed reactions (e.g., imidazo[1,2-a]pyridine derivatives) achieve yields >80% under mild conditions . However, yields may drop to 55–61% in multi-step one-pot syntheses due to competing side reactions, as observed in tetrahydroimidazo[1,2-a]pyridine derivatives . Key factors include solvent polarity, temperature (optimized at 80–100°C), and stoichiometric control of bromine/chlorine sources.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., δH 7.61 ppm for aromatic protons in imidazo[1,2-a]pyridine cores) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z 550.0978 vs. 550.0816) .
- FT-IR : Identify functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .
- Melting point analysis : Consistency with literature values (e.g., 215–225°C for related derivatives) .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodology : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s aromatic and halogen-rich structure. Stability tests in aqueous buffers (pH 4–9) show decomposition <5% over 24 hours at 25°C for similar imidazo[1,2-a]pyridines .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) influence the compound’s intermolecular interactions and crystallinity?
- Methodology : Single-crystal X-ray diffraction reveals that bromine and chlorine atoms participate in C–H⋯X (X = Br, Cl) and π-stacking interactions, stabilizing crystal lattices. For example, imidazo[1,2-a]pyridine derivatives exhibit layered packing via halogen-π contacts, critical for material stability .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Conflicting NMR signals for tetrahydroimidazo[1,2-a]pyridines were resolved using 2D techniques (HSQC, HMBC) to distinguish diastereomers . Computational modeling (DFT) can also predict chemical shifts, aligning with experimental data .
Q. How can researchers design analogs of this compound for targeted biological activity?
- Methodology :
- SAR Studies : Replace bromine with electron-withdrawing groups (e.g., NO₂) to enhance binding to inflammatory targets, as seen in anti-inflammatory imidazo[1,2-a]pyridines .
- Fluorescent Probes : Introduce nitrobenzoxadiazole (NBD) groups via amide linkages for receptor visualization .
Q. What in vivo models are suitable for evaluating the pharmacological potential of this compound?
- Methodology : Murine models of inflammation (e.g., LPS-induced endotoxemia) validate anti-inflammatory activity. Derivatives showed 40–60% reduction in TNF-α levels at 10 mg/kg doses . Microglial cell assays further assess neuroactivity .
Data Contradiction Analysis
Q. Why do reported yields for similar imidazo[1,2-a]pyridine syntheses vary widely (55–83%)?
- Analysis : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
